molecular formula C12H15NO4S B2665164 Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate CAS No. 900015-34-1

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Cat. No.: B2665164
CAS No.: 900015-34-1
M. Wt: 269.32
InChI Key: CJSAGXXCWIJTDO-UHFFFAOYSA-N
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Description

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is a chemical compound with the molecular formula C11H13NO4S It is characterized by the presence of a thiazinan ring and a benzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminobenzoic acid with a thiazinan derivative in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzenecarboxylate group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzenecarboxylate derivatives.

Scientific Research Applications

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The thiazinan ring and benzenecarboxylate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate
  • Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate
  • Ethyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Uniqueness

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is unique due to its specific substitution pattern on the benzenecarboxylate group. This structural feature can influence its reactivity, biological activity, and potential applications compared to similar compounds. The position of the thiazinan ring and the nature of the substituents can significantly impact the compound’s properties and behavior in various contexts.

Properties

IUPAC Name

methyl 3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)10-3-2-4-11(9-10)13-5-7-18(15,16)8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSAGXXCWIJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(1,1-dioxidothiomorpholino)benzoic acid (100 mg, 0.392 mmol) was refluxed in the presence of con. Sulfuric acid (2.53 mg, 0.020 mmol) in methanol (5 mL) at 70° C. for overnight. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by flash chromatography afforded the methyl 3-(1,1-dioxidothiomorpholino)benzoate (99 mg, 0.353 mmol, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 7.58 (m, 2H), 7.36 (t, 1H, J=8.0 Hz), 7.09 (m, 1H), 3.91 (s, 3H), 3.89 (m, 4H), 3.11 (m, 4H). Mass [M+H]+: 270.1
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.53 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

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